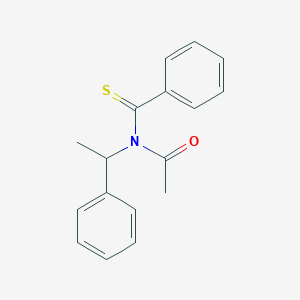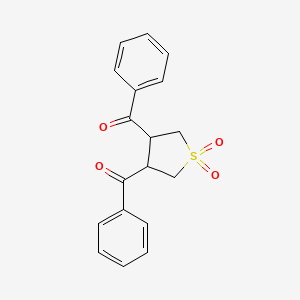
3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione is an organosulfur compound, formally a cyclic sulfone. It is a derivative of sulfolane, which is widely used in the chemical industry as a solvent for extractive distillation and chemical reactions . This compound is characterized by the presence of two benzoyl groups attached to the thiolane ring, which significantly influences its chemical properties and applications.
Vorbereitungsmethoden
The synthesis of 3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione typically involves the reaction of sulfolane with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the substitution of hydrogen atoms on the thiolane ring with benzoyl groups. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Analyse Chemischer Reaktionen
3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione involves its interaction with molecular targets through its sulfone and benzoyl groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione can be compared with other similar compounds, such as:
Sulfolane: A simpler cyclic sulfone without benzoyl groups, used primarily as a solvent.
3-Hydrazinyl-1lambda~6~-thiolane-1,1-dione: A derivative with a hydrazine group, studied for its unique chemical properties.
4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1-dione: Another cyclic sulfone with different substituents, used in various chemical applications.
Eigenschaften
CAS-Nummer |
89913-65-5 |
|---|---|
Molekularformel |
C18H16O4S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(4-benzoyl-1,1-dioxothiolan-3-yl)-phenylmethanone |
InChI |
InChI=1S/C18H16O4S/c19-17(13-7-3-1-4-8-13)15-11-23(21,22)12-16(15)18(20)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI-Schlüssel |
WELGVISFSUDWIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-N'-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea](/img/structure/B14392132.png)

![2-[(4-Iodo-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14392153.png)
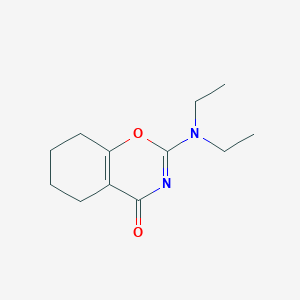
![2-Phenylthieno[3,4-b]pyrazine](/img/structure/B14392164.png)
![5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B14392167.png)
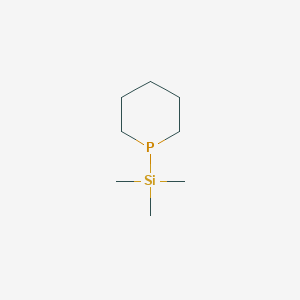
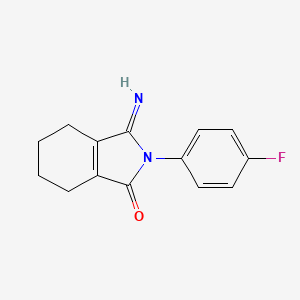

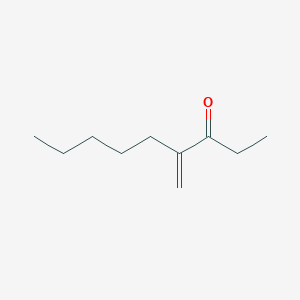
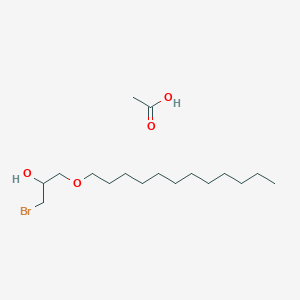

![2-(4,5-Dihydroxy-1,3-dithiolan-2-ylidene)-3-[(2-methylpentan-3-yl)oxy]-3-oxopropanoate](/img/structure/B14392201.png)
